molecular formula C9H7BrF4 B2446144 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1260783-13-8

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2446144
CAS No.: 1260783-13-8
M. Wt: 271.053
InChI Key: FCGDUIHOWJYWOW-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Properties

IUPAC Name

4-(2-bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGDUIHOWJYWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation Followed by Bromination

Procedure :

  • Alkylation : Reacting 1-fluoro-2-(trifluoromethyl)benzene with ethylene gas in the presence of AlCl₃ at 0–5°C to yield 4-ethyl-1-fluoro-2-(trifluoromethyl)benzene.
  • Bromination : Treating the ethyl derivative with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to introduce bromine at the terminal carbon of the ethyl chain.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
1 AlCl₃, C₂H₄, 0°C 45 88
2 NBS, AIBN, 70°C 62 95

Limitations : Low regioselectivity in the alkylation step due to steric hindrance from the trifluoromethyl group.

Kumada Cross-Coupling with Bromoethyl Grignard Reagent

Procedure :

  • Halogenation : Converting 1-fluoro-2-(trifluoromethyl)benzene to 4-iodo-1-fluoro-2-(trifluoromethyl)benzene via directed ortho-iodination using I₂ and AgOTf.
  • Coupling : Reacting the aryl iodide with 2-bromoethylmagnesium bromide in the presence of Ni(acac)₂ at 25°C.

Key Data :

Step Reagents/Conditions Yield (%)
1 I₂, AgOTf, DCM 78
2 Ni(acac)₂, THF 68

Advantages : High regiocontrol and compatibility with electron-deficient arenes.

Hydrobromination of 4-Vinyl Derivative

Procedure :

  • Vinylation : Pd-catalyzed Heck coupling of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with ethylene to form 4-vinyl-1-fluoro-2-(trifluoromethyl)benzene.
  • Hydrobromination : Treating the vinyl intermediate with HBr in the presence of peroxides to afford the anti-Markovnikov product.

Key Data :

Step Reagents/Conditions Yield (%)
1 Pd(OAc)₂, Et₃N 55
2 HBr, (PhCO)₂O₂ 73

Mechanistic Insight : Radical-initiated hydrobromination ensures selective addition to the less substituted position.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Friedel-Crafts 45–62 Moderate Low High
Kumada Coupling 68–78 High Moderate Moderate
Hydrobromination 55–73 High High Low

Recommendation : The Kumada coupling route offers the best balance of yield and selectivity for laboratory-scale synthesis, while hydrobromination is preferable for industrial applications due to scalability.

Characterization and Quality Control

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.2 Hz, 1H, ArH), 7.38 (d, J = 10.6 Hz, 1H, ArH), 3.62 (t, J = 7.1 Hz, 2H, CH₂Br), 2.98 (t, J = 7.1 Hz, 2H, CH₂).
  • ¹⁹F NMR : δ -62.4 (CF₃), -113.2 (Ar-F).
  • GC-MS : m/z 286 [M]⁺.

Purity thresholds (>98%) are achievable via fractional distillation or preparative HPLC.

Industrial Applications and Derivatives

The bromoethyl side chain serves as a versatile intermediate for:

  • Pharmaceuticals : Suzuki coupling to generate kinase inhibitors.
  • Agrochemicals : Nucleophilic substitution with thiourea to form herbicidal agents.
  • Materials Science : Polymerization initiators for fluorinated polyethylenes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds. For example, it can undergo nucleophilic substitution reactions where the bromoethyl group can be replaced by other nucleophiles such as hydroxides or amines.

Biology

Research has shown that 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene exhibits potential biological activity. Studies investigate its interactions with biological molecules, particularly its effects on cellular processes. The compound's structure allows it to bind to specific enzymes or receptors, potentially altering their activity.

Medicinal Chemistry

While not widely used in medicine, derivatives of this compound are explored for therapeutic applications. For instance, compounds with similar structures have been studied for their antiviral properties. The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of drug candidates, which may increase their efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative activities of structurally related compounds against various human cancer cell lines. Below is a summary of findings from these studies:

CompoundCell LineIC50 (µM)
Compound AHL60 (Leukemia)0.96
Compound BMDA-MB-231 (Breast)1.62
Compound CSK-Hep-1 (Liver)5.84

These results indicate that compounds derived from similar frameworks show promising results in inhibiting cell proliferation in leukemia and solid tumor models.

Potential Applications in Drug Development

The unique structure of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene suggests it could serve as a precursor for developing pharmaceuticals targeting various diseases. For example, derivatives have been synthesized that demonstrate enhanced efficacy against specific cancer cell lines through structure-activity relationship studies .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the fluoro and trifluoromethyl groups can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)-2-fluoro-1-(trifluoromethyl)benzene
  • 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

Uniqueness

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of a bromoethyl group with both fluoro and trifluoromethyl groups on the benzene ring provides a distinct set of characteristics that can be exploited in various chemical reactions and applications .

Biological Activity

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest in the fields of chemistry and biology due to its potential applications as an intermediate in organic synthesis and its possible biological activities.

The molecular formula for 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is C9H7BrF4. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their function and contribute to the compound's biological activity.

The biological activity of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is primarily attributed to its interaction with various biomolecules. The compound’s ability to form covalent bonds allows it to influence cellular processes by modifying enzyme activity or receptor function. Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Emerging studies suggest that fluorinated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated the ability to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells through mechanisms involving DNA fragmentation and modulation of apoptotic gene expression . This suggests that 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene may also possess similar anticancer properties.

Study 1: Fluorinated Compounds in Cancer Therapy

A study investigating various fluorinated compounds found that those with trifluoromethyl groups showed increased potency against cancer cell lines due to enhanced interaction with target proteins involved in cell cycle regulation . The study highlighted the importance of structural modifications in improving biological activity.

Study 2: Antimicrobial Efficacy of Related Compounds

Research on related brominated compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of halogens can enhance biological efficacy . This supports the hypothesis that 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene may also exhibit similar effects.

Q & A

[Basic] What are the established synthetic pathways for 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene, and what key intermediates are involved?

The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution . A common route involves bromoethylation of a pre-fluorinated benzene derivative. For example, reacting 1-fluoro-2-(trifluoromethyl)benzene with 1,2-dibromoethane under controlled conditions introduces the bromoethyl group. Key intermediates include halogenated precursors like 4-bromo-1-fluoro-2-(trifluoromethyl)benzene , with bromine acting as a leaving group for subsequent alkylation ( ).

[Basic] Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • ¹H NMR : Identifies bromoethyl protons (δ 3.5–4.0 ppm for CH₂Br) and aromatic protons influenced by electron-withdrawing groups.
  • ¹⁹F NMR : Distinguishes fluorine environments (e.g., -CF₃ at ~-60 ppm; aromatic F at ~-110 ppm).
  • Mass spectrometry (EI/ESI) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 277).
  • IR spectroscopy : Detects C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
    Cross-validation with X-ray crystallography (for crystalline derivatives) resolves positional ambiguities ( ).

[Advanced] How do steric and electronic effects of the trifluoromethyl and fluoro substituents influence the reactivity of the bromoethyl group in cross-coupling reactions?

The electron-withdrawing -CF₃ and -F groups reduce electron density on the benzene ring, directing electrophiles to specific positions. In Suzuki couplings , the bromoethyl group exhibits enhanced reactivity due to polarization from adjacent substituents. Computational studies (DFT) show that the para-fluoro and ortho-trifluoromethyl groups increase electrophilicity at the bromoethyl carbon, accelerating oxidative addition in Pd-catalyzed reactions ().

[Advanced] What strategies mitigate competing elimination or rearrangement reactions during nucleophilic substitutions involving this compound?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce β-hydride elimination.
  • Temperature control : Reactions conducted at 0–25°C minimize thermal degradation.
  • Additives : Tetrabutylammonium iodide enhances bromide leaving-group activity, improving SN2 efficiency.
    For example, amine alkylation proceeds cleanly at 0°C with slow reagent addition ().

[Basic] What are the recommended storage conditions to prevent degradation of this bromoethyl-substituted aromatic compound?

Store under inert atmosphere (argon) at -20°C in amber glass to avoid light-induced bromine dissociation. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Stability tests show <5% degradation after 6 months under these conditions ().

[Advanced] How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

Density Functional Theory (DFT) calculates Fukui indices and electrostatic potential maps to identify electron-deficient regions. For nitration, the meta position to -CF₃ is favored due to steric hindrance and electronic deactivation. These predictions align with experimental yields (e.g., 75% meta-nitro product vs. 15% para) ( ).

[Basic] What purification methods are optimal for isolating 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene from reaction mixtures?

  • Column chromatography : Silica gel with hexane/ethyl acetate (95:5) effectively separates the product from byproducts.
  • Fractional distillation : Suitable for large-scale purification (bp 120–130°C at 10 mmHg).
    Purity >98% is achievable, validated by GC-MS ( ).

[Advanced] In the context of antimalarial drug development, how is this compound utilized as a boronate ester precursor?

The bromoethyl group undergoes Miyaura borylation with bis(pinacolato)diboron under Pd catalysis, forming a boronate ester intermediate. This intermediate participates in Suzuki-Miyaura couplings with heteroaryl halides to generate biaryl structures. For example, coupling with 4-chloroquinoline yields antimalarial candidates with IC₅₀ values <100 nM ( ).

[Basic] How does the compound’s solubility profile impact its use in organic reactions?

It is lipophilic (logP ~3.5), requiring solvents like THF or dichloromethane for homogeneous reactions. Aqueous solubility is negligible (<0.1 mg/mL), necessitating phase-transfer catalysts for biphasic conditions ().

[Advanced] What role does this compound play in synthesizing redox-active esters for radical fluorination?

As a radical precursor , the bromoethyl group undergoes HAT (Hydrogen Atom Transfer) with photoredox catalysts (e.g., Ir(ppy)₃), generating carbon-centered radicals. These radicals trap fluorine from NFSI (N-fluorodibenzenesulfonimide), enabling selective C-F bond formation. Yields >80% are achieved under blue-light irradiation ().

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